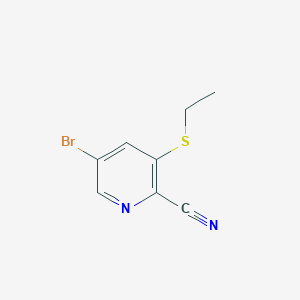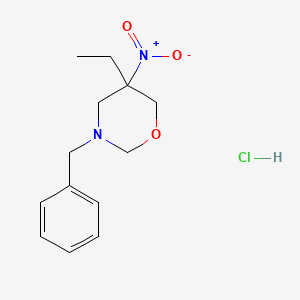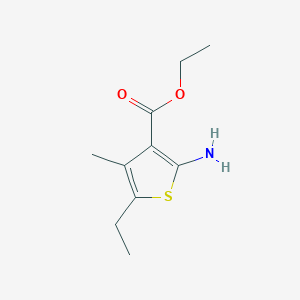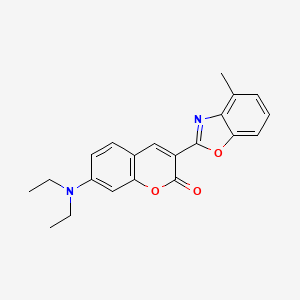
7-(Diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1,3-benzoxazole and 7-diethylaminochromen-2-one.
Condensation Reaction: The key step involves a condensation reaction between 4-methyl-1,3-benzoxazole and 7-diethylaminochromen-2-one under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in biological imaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mecanismo De Acción
The mechanism of action of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Fluorescent Properties: The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and sensing applications.
Biological Activity: The compound may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar chromen-2-one core structure and exhibit diverse biological activities.
Benzoxazole Derivatives: Compounds with a benzoxazole moiety are known for their fluorescent properties and biological activities.
Uniqueness
The uniqueness of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE lies in its combined structural features, which confer both fluorescent properties and potential therapeutic activities, making it a versatile compound for various scientific applications.
Propiedades
Número CAS |
67297-27-2 |
|---|---|
Fórmula molecular |
C21H20N2O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
7-(diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O3/c1-4-23(5-2)15-10-9-14-11-16(21(24)26-18(14)12-15)20-22-19-13(3)7-6-8-17(19)25-20/h6-12H,4-5H2,1-3H3 |
Clave InChI |
GBRZECSNJCRTSN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=CC=C4O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



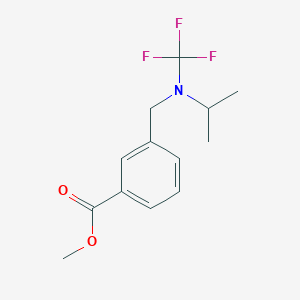

![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)

![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)

![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)



